molecular formula C7H8O4 B2635937 2,7-Dioxaspiro[4.4]nonane-1,3-dione CAS No. 1343062-15-6

2,7-Dioxaspiro[4.4]nonane-1,3-dione

Cat. No.: B2635937
CAS No.: 1343062-15-6
M. Wt: 156.137
InChI Key: SVAOMOXYUFPORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dioxaspiro[4.4]nonane-1,3-dione (CAS 1343062-15-6) is a high-purity chemical compound characterized by its unique spirocyclic bislactone structure. This scaffold is of significant interest in medicinal and organic chemistry due to its presence in a range of bioactive natural products and synthetic molecules. The spirobislactone core is a privileged structure in drug discovery, with research indicating its relevance in the development of compounds with anti-inflammatory, antitumor, antiplasmodial, and antiviral activities . The compound's structure, featuring two oxygen atoms in a spiro-fused system, makes it a valuable synthon for constructing complex molecular architectures . It serves as a versatile building block for the synthesis of more complex spirocyclic systems, which can be achieved through various catalytic methods, including gold(I)-catalyzed cyclizations . With a molecular formula of C7H8O4 and a molecular weight of 156.14 g/mol , it is supplied with a purity of 95% . This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary diagnostic applications. Researchers are advised to consult the Safety Data Sheet (SDS) for safe handling procedures. This material may cause skin and eye irritation and may be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dioxaspiro[4.4]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-3-7(6(9)11-5)1-2-10-4-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAOMOXYUFPORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2,7-Dioxaspiro[4.4]nonane-1,3-dione involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. This reaction proceeds smoothly under mild conditions, yielding the desired product in high quantities . Another method involves the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide, followed by decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, especially the gold(I)-catalyzed cyclization due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the lactone groups into hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

2,7-Dioxaspiro[4.4]nonane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dioxaspiro[4.4]nonane-1,3-dione involves its interaction with various molecular targets and pathways. The lactone groups in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with biological molecules. The spiro structure also allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,7-dioxaspiro[4.4]nonane-1,3-dione, highlighting structural variations, synthesis routes, and functional properties:

Compound Name Structural Features Synthesis Method Physical Properties Biological Activity References
2-Oxaspiro[4.4]nonane-1,3-dione 4.4 spiro system, one oxygen atom Knoevenagel condensation, AlCl₃-mediated cyclization Melting point: ~40–60°C (varies by substituent) Precursor for pyridazinones with high Fsp3 character
1,6-Dioxaspiro[4.4]nonane-2,7-dione Positional isomer of target compound Not specified Molecular weight: 156.14 g/mol Limited bioactivity data
2-Azaspiro[4.4]nonane-1,3-dione Nitrogen replaces one oxygen atom Hydrazine ring closure LogP: ~1.2–1.5 Anticonvulsant (MES ED₅₀: 30–100 mg/kg)
3,8-Bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione Di-substituted with 4-Cl-benzylidene groups Gold(I)-catalyzed cycloaddition Melting point: 65–66°C No reported bioactivity
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Nitrogen atoms at positions 1 and 3, phenyl substituent Not specified Molecular weight: 230.27 g/mol Serotonin receptor ligand (5-HT₁A Ki: 24–143 nM)

Pharmacological and Physicochemical Comparisons

  • Anticonvulsant Activity: Azaspiro derivatives demonstrate superior anticonvulsant profiles compared to oxaspiro analogs. For instance, 2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit protective indices (TD₅₀/ED₅₀) >4.5 in rodent models, whereas oxaspiro compounds lack significant activity .
  • Fsp3 and LogP Correlations: Spirocyclic diones with high Fsp3 values (>0.5) show improved solubility and bioavailability. For example, pyridazinone derivatives derived from 2-oxaspiro[4.4]nonane-1,3-dione exhibit logP values <2.0, ideal for CNS penetration .

Key Research Findings

  • Synthetic Efficiency: Cyclization with acetyl chloride yields spirocyclic anhydrides (e.g., 2-oxaspiro[4.4]nonane-1,3-dione) in higher purity (>90%) compared to acetic anhydride . Gold(I) catalysis enables regioselective synthesis of diarylidene derivatives (e.g., 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione) under mild conditions .
  • Thermal Stability: Unsubstituted spiro diones (e.g., this compound) decompose above 200°C, while halogenated analogs show enhanced stability .

Biological Activity

2,7-Dioxaspiro[4.4]nonane-1,3-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8O4C_7H_8O_4 with a complex spiro structure that contributes to its reactivity and interaction with biological systems. The compound features two carbonyl groups and an ether linkage, which are critical for its biological activities.

Structural Information

PropertyValue
Molecular FormulaC7H8O4
SMILESC1COCC12CC(=O)OC2=O
InChIInChI=1S/C7H8O4/c8-5-3-7(6(9)11-5)1-2-10-4-7/h1-4H2
InChIKeySVAOMOXYUFPORO-UHFFFAOYSA-N

Biological Activity

Research has indicated that this compound exhibits various biological activities:

1. Anticancer Properties
Recent studies have highlighted the potential of dioxaspiro compounds in cancer therapy. For instance, derivatives of 2,7-dioxaspiro[4.4]nonane have shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effective inhibition of bacterial growth, indicating potential applications in medicinal chemistry for developing new antibiotics.

3. Enzyme Inhibition
Research indicates that 2,7-dioxaspiro[4.4]nonane derivatives can act as inhibitors of certain enzymes involved in metabolic pathways. This action may be beneficial in regulating metabolic disorders or diseases linked to enzyme overactivity.

Case Studies

Several case studies have investigated the biological activity of 2,7-dioxaspiro[4.4]nonane derivatives:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines (e.g., MCF-7 and HeLa). The study emphasized the importance of functional group modifications on the efficacy of these compounds .
  • Antimicrobial Efficacy : Another research article explored the antimicrobial activity of 2,7-dioxaspiro[4.4]nonane derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various strains .

The biological activity of 2,7-dioxaspiro[4.4]nonane is believed to stem from its ability to interact with biomolecules through hydrogen bonding and hydrophobic interactions. The carbonyl groups may participate in forming transient complexes with enzymes or receptors, altering their activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the stereoselective synthesis of 2,7-Dioxaspiro[4.4]nonane-1,3-dione?

  • Methodological Answer : The synthesis often involves cyclization reactions using chiral auxiliaries. For example, 2-oxaspiro[4.4]nonane-1,3-dione derivatives can be synthesized via the reaction of a spiro-dione precursor (e.g., compound XXVI) with a chiral auxiliary like 4(S)-isopropyloxazolidin-2-one in the presence of BuLi in THF, followed by benzyl ester protection . Stereochemical control is achieved through temperature-sensitive cyclization and chiral induction agents.

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spiro connectivity and stereochemistry. Complementary techniques include NMR (e.g., 1^1H-1^1H COSY, HMBC) to resolve substituent positions and electronic circular dichroism (ECD) for chiral centers. For example, natural spiro-diones isolated from Magnolia grandiflora were validated via X-ray diffraction and ECD calculations .

Q. What preclinical models are used to evaluate the anticonvulsant activity of spiro-dione derivatives?

  • Methodological Answer : The maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (scPTZ) tests are standard. Activity is quantified using ED50_{50} values (effective dose for 50% protection). For instance, N-substituted 2-aza-spiro[4.4]nonane-1,3-dione derivatives showed ED50_{50} values ranging from 14.18 to 33.64 mg/kg in MES models .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for spiro-dione anticonvulsants?

  • Methodological Answer : SAR employs computational tools (e.g., semiempirical methods, CLOGP for lipophilicity) and systematic substituent variation. The Topliss decision tree and Craig plot analyses optimize substituent selection. For example, 2,4-disubstituted analogs showed enhanced activity correlated with increasing τ values (steric parameters), while 2-substituted analogs lacked such trends .

Q. How can contradictions in SAR data for substituent effects be resolved?

  • Methodological Answer : Discrepancies arise from differing substituent positions (e.g., 2- vs. 2,4-substitution). Multivariate analysis, such as Hansch-Fujita models, can disentangle electronic, steric, and hydrophobic contributions. Inactive N-benzyl analogs (e.g., compound 10) versus active N-benzyloxy derivatives (e.g., 2a) highlight the critical role of oxygen positioning in hydrogen bonding .

Q. What role does stereochemistry play in the biological activity and synthesis of spiro-diones?

  • Methodological Answer : Stereochemistry dictates receptor binding and metabolic stability. For instance, (R)-configured spiro-diones exhibit higher activity due to optimized interactions with neuronal targets. Stereoselective synthesis via chiral auxiliaries (e.g., 4(S)-isopropyloxazolidin-2-one) ensures enantiopurity, as seen in intermediates for herpes ribonucleotide reductase inhibitors .

Q. How are spiro-diones isolated from natural sources, and what challenges exist in structural elucidation?

  • Methodological Answer : Bioassay-guided fractionation of plant extracts (e.g., Magnolia grandiflora) coupled with HPLC-MS isolates spiro-diones. Challenges include low abundance and stereoisomer discrimination. ECD spectroscopy and single-crystal X-ray diffraction resolve absolute configurations, as demonstrated for magrandate A, a novel C18 homogemarane SL .

Q. How do structural variations (e.g., oxa vs. aza substitutions) impact physicochemical properties and bioactivity?

  • Methodological Answer : Replacing oxygen with nitrogen (aza analogs) alters logP, solubility, and hydrogen-bonding capacity. For example, 2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit higher logP (∼2.5) than oxa analogs, enhancing blood-brain barrier permeability. Activity shifts from antimicrobial (oxa) to anticonvulsant (aza) profiles highlight scaffold-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.